molecular formula C20H22FN3O6S B2874778 N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 868982-73-4

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2874778
CAS No.: 868982-73-4
M. Wt: 451.47
InChI Key: OIEJZIHMTJPBCP-UHFFFAOYSA-N
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Description

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C20H22FN3O6S and its molecular weight is 451.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

Novel Stereoselective Synthesis

Oxazolidinones, including those with substituted phenyl groups, have been synthesized through stereoselective methods. For instance, enantiomerically pure N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones were synthesized from aziridine-2-methanols via intramolecular cyclization with phosgene, highlighting a methodology for preparing oxazolidinones with specific substitutions (Park et al., 2003).

Antimicrobial Activity

Derivatives of oxazolidinone, such as those bearing amide, sulfonamide, and thiourea moieties, have shown significant antimicrobial activity. For example, one study synthesized 22 new derivatives and found that certain compounds displayed superior antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus, compared to chloramphenicol (Karaman et al., 2018).

Applications in Material Science and Medicinal Chemistry

Selective Separation of Aqueous Anions

Research on oxazolidinone derivatives has explored their utility in the selective separation of aqueous sulphate anions. This application demonstrates the potential of oxazolidinone compounds in environmental chemistry and water treatment processes (Luo et al., 2017).

Cyclooxygenase-2 (COX-2) Inhibition

Certain oxazolidinone derivatives have been identified as selective COX-2 inhibitors, indicating their potential in developing treatments for conditions like rheumatoid arthritis and osteoarthritis. This highlights the compound's relevance in medicinal chemistry for designing new therapeutics (Hashimoto et al., 2002).

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O6S/c1-29-17-5-3-2-4-14(17)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)16-8-6-15(21)7-9-16/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEJZIHMTJPBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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